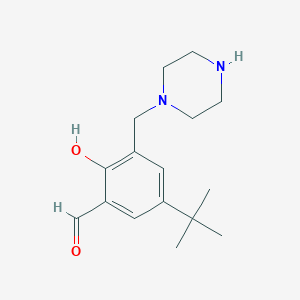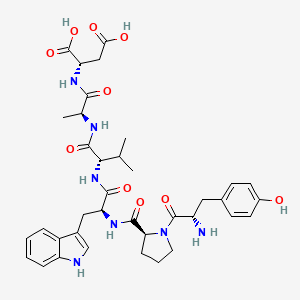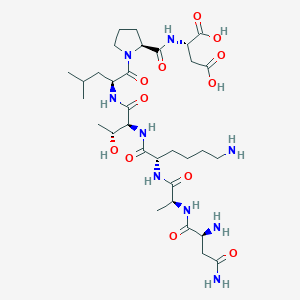![molecular formula C11H16N2O B14194072 4,4-Dimethyl-5-[(1H-pyrrol-2-yl)methyl]pyrrolidin-2-one CAS No. 922729-30-4](/img/structure/B14194072.png)
4,4-Dimethyl-5-[(1H-pyrrol-2-yl)methyl]pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Dimethyl-5-[(1H-pyrrol-2-yl)methyl]pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidine ring fused with a pyrrole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-5-[(1H-pyrrol-2-yl)methyl]pyrrolidin-2-one typically involves the reaction of 2,5-dimethylpyrrole with appropriate ketones under acidic conditions. For example, a mixture of 2,5-dimethylpyrrole and a suitable ketone can be refluxed in ethanol with a few drops of glacial acetic acid . Another method involves the reaction of 2,5-dimethylpyrrole with benzophenone, followed by reduction with boron tribromide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned laboratory methods to ensure higher yields and cost-effectiveness.
化学反応の分析
Types of Reactions
4,4-Dimethyl-5-[(1H-pyrrol-2-yl)methyl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrrole ring, especially at the 2-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or halides under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrole derivatives.
科学的研究の応用
4,4-Dimethyl-5-[(1H-pyrrol-2-yl)methyl]pyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 4,4-Dimethyl-5-[(1H-pyrrol-2-yl)methyl]pyrrolidin-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating biological pathways . The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Pyrrolidine-2-one: Shares the pyrrolidine ring but lacks the pyrrole moiety.
Pyrrolizines: Contain a fused pyrrole and pyrrolidine ring but differ in substitution patterns.
Prolinol: A derivative of pyrrolidine with a hydroxyl group.
Uniqueness
4,4-Dimethyl-5-[(1H-pyrrol-2-yl)methyl]pyrrolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrrole and pyrrolidine ring makes it a versatile scaffold for drug discovery and organic synthesis .
特性
CAS番号 |
922729-30-4 |
|---|---|
分子式 |
C11H16N2O |
分子量 |
192.26 g/mol |
IUPAC名 |
4,4-dimethyl-5-(1H-pyrrol-2-ylmethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C11H16N2O/c1-11(2)7-10(14)13-9(11)6-8-4-3-5-12-8/h3-5,9,12H,6-7H2,1-2H3,(H,13,14) |
InChIキー |
PAUPOXCBHLVHEY-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(=O)NC1CC2=CC=CN2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(5-Chlorothiophen-2-yl)methyl]-4-(1-phenylethyl)piperazine](/img/structure/B14193992.png)
![(1E)-2,2-Dimethyl-N-[2-(methylsulfanyl)ethyl]pent-4-en-1-imine](/img/structure/B14193995.png)

![4'-[4-(Trifluoromethyl)phenoxy][1,1'-biphenyl]-2,5-dione](/img/structure/B14194002.png)

![3-Methyl-N-[(4-phenylpiperidin-1-yl)methyl]benzamide](/img/structure/B14194005.png)

![2,2-Dichlorobicyclo[1.1.0]butane](/img/structure/B14194012.png)

![3-{2-[3-(4-Methoxyphenyl)prop-1-en-1-yl]phenyl}prop-2-enoic acid](/img/structure/B14194023.png)

![5-[(Benzenesulfonyl)methylidene]-3-phenyl-2,5-dihydro-1,2,4-triazine](/img/structure/B14194034.png)
![S-[2,5-Bis(hydroxymethyl)phenyl]-L-cysteine](/img/structure/B14194041.png)
